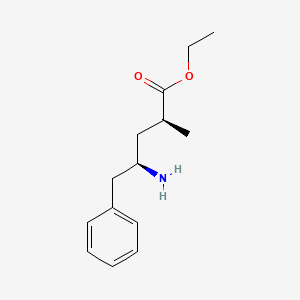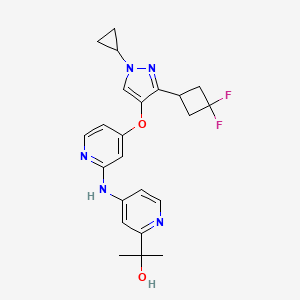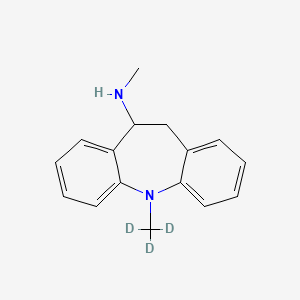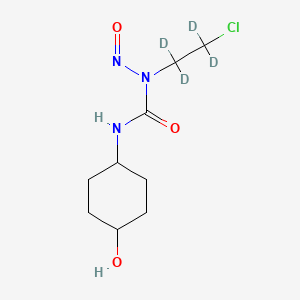
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrosourea group, a chloro-substituted ethyl group with deuterium atoms, and a hydroxycyclohexyl group. The presence of deuterium atoms can influence the compound’s chemical properties and reactivity, making it a subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-1,1,2,2-tetradeuterioethanol: This intermediate can be synthesized by the deuteration of 2-chloroethanol using deuterium gas (D2) in the presence of a suitable catalyst.
Formation of 2-chloro-1,1,2,2-tetradeuterioethylamine: The alcohol group of 2-chloro-1,1,2,2-tetradeuterioethanol is converted to an amine group through a series of reactions, including oxidation to an aldehyde, reduction to an amine, and chlorination.
Synthesis of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)urea: The amine intermediate is reacted with 4-hydroxycyclohexyl isocyanate to form the corresponding urea derivative.
Nitrosation: The final step involves the nitrosation of the urea derivative using a nitrosating agent such as sodium nitrite (NaNO2) in an acidic medium to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrosourea group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-oxocyclohexyl)-1-nitrosourea.
Reduction: Formation of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)urea.
Substitution: Formation of 1-(2-azido-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea.
科学研究应用
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving nitrosourea derivatives.
Medicine: Explored for its potential as an anticancer agent due to the presence of the nitrosourea group, which is known to have alkylating properties.
Industry: Potential use in the development of new materials with unique properties due to the presence of deuterium atoms.
作用机制
The mechanism of action of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea involves the following steps:
Alkylation: The nitrosourea group can alkylate DNA, leading to the formation of cross-links and DNA strand breaks.
Inhibition of DNA Synthesis: The alkylation of DNA interferes with DNA replication and transcription, ultimately leading to cell death.
Deuterium Effect: The presence of deuterium atoms can influence the rate of metabolic reactions, potentially enhancing the compound’s stability and efficacy.
相似化合物的比较
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can be compared with other nitrosourea derivatives, such as:
Carmustine (BCNU): A well-known nitrosourea compound used in chemotherapy. Unlike carmustine, the deuterium-substituted compound may exhibit different pharmacokinetic properties.
Lomustine (CCNU): Another nitrosourea derivative used in cancer treatment. The presence of the hydroxycyclohexyl group in the deuterium-substituted compound may confer different biological activity.
Semustine (MeCCNU): Similar to lomustine, but with a methyl group. The deuterium-substituted compound’s unique structure may offer advantages in terms of stability and reactivity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and potential benefits.
属性
分子式 |
C9H16ClN3O3 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC 名称 |
1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15)/i5D2,6D2 |
InChI 键 |
BTNKSMIZKSHDNT-NZLXMSDQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C(=O)NC1CCC(CC1)O)N=O |
规范 SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


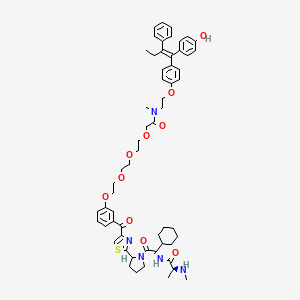
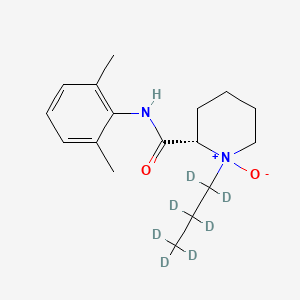
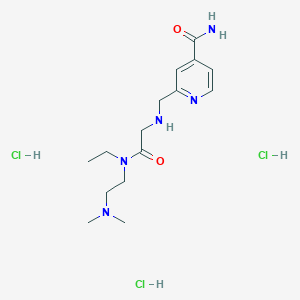
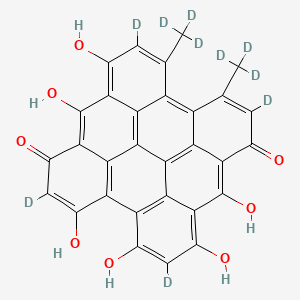

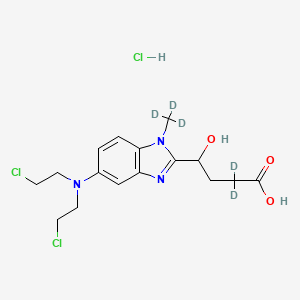
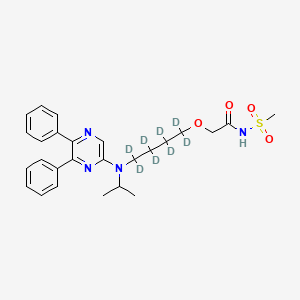

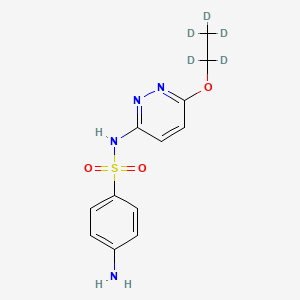
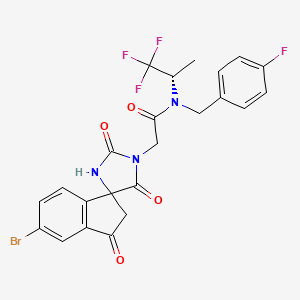
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
